molecular formula C28H30N4O4 B11490368 N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Cat. No.: B11490368
M. Wt: 486.6 g/mol
InChI Key: OCZKTYUKZQGGFL-UHFFFAOYSA-N
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Description

N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the adamantyl group, known for its rigidity and stability, with a quinazoline core, which is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where an adamantylamine reacts with a suitable electrophile, such as an acyl chloride or anhydride.

    Coupling with the Phenyl Group: The phenyl group is coupled to the quinazoline core through a carbonylation reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using robust catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated adamantyl derivatives, while reduction could produce alcohols or amines from the carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s quinazoline core is known for its activity in various biological systems. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, compounds with quinazoline scaffolds are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating diseases such as cancer, due to its potential to inhibit specific enzymes or receptors involved in disease progression.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, which require robust chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and specificity. The quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity. Pathways involved may include inhibition of kinase enzymes, which are crucial in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1-Adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide: Similar in structure but may have different substituents on the quinazoline or phenyl rings.

    Quinazoline Derivatives: Compounds with variations in the quinazoline core, such as different substituents or additional functional groups.

    Adamantyl-Containing Compounds: Molecules that include the adamantyl group but differ in the rest of their structure.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantyl group and the quinazoline core. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-(1-adamantylcarbamoyl)phenyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-carboxamide

InChI

InChI=1S/C28H30N4O4/c1-31-23-8-5-20(12-22(23)26(35)32(2)27(31)36)24(33)29-21-6-3-19(4-7-21)25(34)30-28-13-16-9-17(14-28)11-18(10-16)15-28/h3-8,12,16-18H,9-11,13-15H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

OCZKTYUKZQGGFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC45CC6CC(C4)CC(C6)C5)C(=O)N(C1=O)C

Origin of Product

United States

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